6beta-Hydroxy Desacetyl Norgestimate
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Overview
Description
6beta-Hydroxy Desacetyl Norgestimate is a derivative of Norgestimate, a synthetic progestin used in hormonal contraceptives. This compound is an impurity of Norgestimate and is often studied to understand the pharmacokinetics and metabolism of Norgestimate .
Preparation Methods
The preparation of 6beta-Hydroxy Desacetyl Norgestimate involves several synthetic routes. One common method includes the oxidation of Norgestimate to introduce the hydroxyl group at the 6beta position. This process typically involves the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions . Industrial production methods may involve large-scale oxidation reactions followed by purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
6beta-Hydroxy Desacetyl Norgestimate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced back to its parent compound, Norgestimate, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Thionyl chloride, phosphorus tribromide.
Major products formed from these reactions include ketones, reduced Norgestimate, and various substituted derivatives .
Scientific Research Applications
6beta-Hydroxy Desacetyl Norgestimate is used in various scientific research applications, including:
Pharmacokinetic studies: To understand the metabolism and bioavailability of Norgestimate in the human body.
Analytical chemistry: As a reference standard in the development of analytical methods for the quantification of Norgestimate and its metabolites.
Biological research: To study the biological effects and interactions of Norgestimate and its derivatives in cellular and animal models.
Mechanism of Action
The mechanism of action of 6beta-Hydroxy Desacetyl Norgestimate is similar to that of Norgestimate. As a progestin, it binds to progesterone receptors in the body, leading to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, decreases the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, preventing ovulation . The compound may also exert effects on the endometrium, making it less suitable for implantation .
Comparison with Similar Compounds
6beta-Hydroxy Desacetyl Norgestimate can be compared with other similar compounds, such as:
Norgestimate: The parent compound, used widely in hormonal contraceptives.
17-Desacetyl Norgestimate: Another metabolite of Norgestimate, often studied for its pharmacokinetic properties.
Levonorgestrel: A related progestin with similar contraceptive effects but different pharmacokinetic profiles.
The uniqueness of this compound lies in its specific hydroxylation at the 6beta position, which can influence its metabolic stability and biological activity .
Properties
Molecular Formula |
C21H29NO3 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(3E,6R,13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-diol |
InChI |
InChI=1S/C21H29NO3/c1-3-20-9-7-15-14-6-5-13(22-25)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-25H,3,5-10,12H2,1H3/b22-13+/t14?,15?,16?,18?,19-,20+,21+/m1/s1 |
InChI Key |
GRDURFVEBUNOGN-JKDZPHGMSA-N |
Isomeric SMILES |
CC[C@]12CCC3C4CC/C(=N\O)/C=C4[C@@H](CC3C1CC[C@]2(C#C)O)O |
Canonical SMILES |
CCC12CCC3C4CCC(=NO)C=C4C(CC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
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